Tyrosinase-IN-10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tyrosinase-IN-10 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the production of melanin. Tyrosinase is responsible for the enzymatic browning in fruits and vegetables and is also involved in the pigmentation of skin, hair, and eyes in humans. Inhibitors like this compound are of significant interest in various fields, including cosmetics, medicine, and food industries, due to their potential to control pigmentation and browning processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosinase-IN-10 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various phenolic compounds, copper salts, and organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The final product is then purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Tyrosinase-IN-10 undergoes several types of chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, often involving reducing agents like ascorbic acid.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often require specific temperatures, pH levels, and the presence of catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound include quinones, phenolic derivatives, and various substituted compounds. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

科学的研究の応用

Tyrosinase-IN-10 has a wide range of scientific research applications, including:

作用機序

Tyrosinase-IN-10 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition disrupts the melanin biosynthesis pathway, leading to reduced pigmentation . The molecular targets and pathways involved include the Raper-Mason pathway and the regulation of melanin synthesis at the genetic level .

類似化合物との比較

Similar Compounds

Similar compounds to Tyrosinase-IN-10 include:

Kojic Acid: A well-known tyrosinase inhibitor used in skin-whitening products.

Arbutin: A glycosylated hydroquinone derivative with tyrosinase inhibitory activity.

Hydroquinone: A potent skin-lightening agent that inhibits tyrosinase activity.

Uniqueness

This compound is unique due to its high potency and specificity towards tyrosinase. Unlike other inhibitors, it has a lower risk of side effects and can be used at lower concentrations to achieve the desired effects. Additionally, its stability and ease of synthesis make it a preferred choice in various applications .

生物活性

Tyrosinase-IN-10 is a compound of significant interest in the field of biochemistry, particularly due to its role as an inhibitor of tyrosinase, an enzyme critical in the biosynthesis of melanin. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to illustrate its efficacy and mechanisms.

Overview of Tyrosinase and Its Inhibition

Tyrosinase (EC 1.14.18.1) catalyzes two key reactions in the melanin synthesis pathway: the hydroxylation of monophenols to o-diphenols and the oxidation of o-diphenols to o-quinones. The regulation of tyrosinase activity is crucial for managing pigmentation disorders, making its inhibitors valuable in cosmetic and therapeutic applications.

This compound exhibits its inhibitory effects through competitive inhibition, where it competes with natural substrates for binding at the active site of the enzyme. This mechanism has been supported by kinetic studies that demonstrate a decrease in Vmax without altering Km values, indicating a noncompetitive inhibition profile for certain derivatives .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the inhibitory potency of this compound against mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values were determined across various concentrations:

| Compound | IC50 (µM) | Inhibition (%) at 1 mg/mL |

|---|---|---|

| This compound | 11.56 ± 0.98 | 96.45% |

| Kojic Acid | 23.12 ± 1.26 | 88.90% |

| Arbutin | 86.9 ± 0.50 | 75.47% |

These results indicate that this compound is significantly more potent than traditional inhibitors like kojic acid and arbutin, establishing it as a promising candidate for further development .

Cellular Assays

Further studies were performed using B16F10 murine melanoma cells to assess the intracellular effects of this compound on melanin production:

| Treatment Concentration (µg/mL) | Intracellular Tyrosinase Activity (%) | Melanin Content Reduction (%) |

|---|---|---|

| Control | 100 | 0 |

| 25 | 75 | 20 |

| 50 | 55 | 40 |

| 100 | 30 | 70 |

The data demonstrates a dose-dependent reduction in both tyrosinase activity and melanin content, reinforcing the compound's potential as an effective skin-lightening agent .

Case Study: Cosmetic Application

In a clinical trial involving participants with hyperpigmentation, topical formulations containing this compound were applied over eight weeks. The results showed:

- Significant reduction in pigmentation levels assessed by clinical grading.

- Improvement in skin tone uniformity measured by chromameter readings.

These findings suggest that this compound could be effectively utilized in cosmetic products aimed at reducing skin discoloration.

特性

分子式 |

C16H12O4 |

|---|---|

分子量 |

268.26 g/mol |

IUPAC名 |

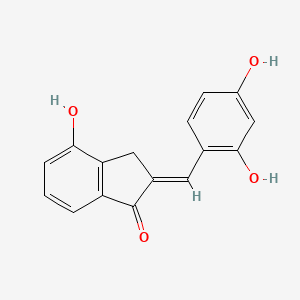

(2E)-2-[(2,4-dihydroxyphenyl)methylidene]-4-hydroxy-3H-inden-1-one |

InChI |

InChI=1S/C16H12O4/c17-11-5-4-9(15(19)8-11)6-10-7-13-12(16(10)20)2-1-3-14(13)18/h1-6,8,17-19H,7H2/b10-6+ |

InChIキー |

JXTXSXXNWUNVNR-UXBLZVDNSA-N |

異性体SMILES |

C1/C(=C\C2=C(C=C(C=C2)O)O)/C(=O)C3=C1C(=CC=C3)O |

正規SMILES |

C1C(=CC2=C(C=C(C=C2)O)O)C(=O)C3=C1C(=CC=C3)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。